molecular formula C23H22N2O2 B13074335 4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid

4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No.: B13074335
M. Wt: 358.4 g/mol
InChI Key: PIINAXLADFXBHN-PEZBUJJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound with the molecular formula C23H22N2O2. It is known for its unique structure, which includes a dimethylamino group and a tetrahydroacridine core.

Preparation Methods

The synthesis of 4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves a multi-step process. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its binding affinity to target proteins, while the tetrahydroacridine core contributes to its overall stability and reactivity. The compound may inhibit or activate certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid can be compared with similar compounds such as:

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

InChI

InChI=1S/C23H22N2O2/c1-25(2)17-12-10-15(11-13-17)14-16-6-5-8-19-21(23(26)27)18-7-3-4-9-20(18)24-22(16)19/h3-4,7,9-14H,5-6,8H2,1-2H3,(H,26,27)/b16-14-

InChI Key

PIINAXLADFXBHN-PEZBUJJGSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.